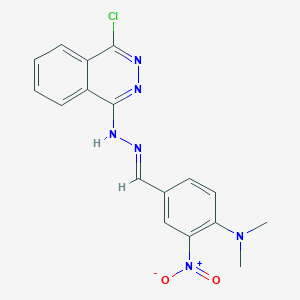
4-(Dimethylamino)-3-nitrobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dimethylamino)-3-nitrobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone is a chemical compound with the molecular formula C17H16ClN5. It is known for its unique structure, which combines a dimethylamino group, a nitrobenzaldehyde moiety, and a phthalazinyl hydrazone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-3-nitrobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone typically involves the condensation of 4-(dimethylamino)-3-nitrobenzaldehyde with 4-chloro-1-phthalazinyl hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Dimethylamino)-3-nitrobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The dimethylamino group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed.
Major Products Formed
Oxidation: Formation of nitroamines or nitroso compounds.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of substituted benzaldehydes or phthalazinyl derivatives.
Applications De Recherche Scientifique
4-(Dimethylamino)-3-nitrobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(Dimethylamino)-3-nitrobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone involves its interaction with molecular targets and pathways. For instance, its antileishmanial activity is believed to be mediated through oxidative stress, which affects the viability of the Leishmania braziliensis parasite . The compound may also interact with specific enzymes or receptors, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Dimethylamino)benzaldehyde (4-chloro-1-phthalazinyl)hydrazone
- Diphenylmethanone (4-chloro-1-phthalazinyl)hydrazone
Uniqueness
4-(Dimethylamino)-3-nitrobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C17H15ClN6O2 |
|---|---|
Poids moléculaire |
370.8 g/mol |
Nom IUPAC |
4-chloro-N-[(E)-[4-(dimethylamino)-3-nitrophenyl]methylideneamino]phthalazin-1-amine |
InChI |
InChI=1S/C17H15ClN6O2/c1-23(2)14-8-7-11(9-15(14)24(25)26)10-19-21-17-13-6-4-3-5-12(13)16(18)20-22-17/h3-10H,1-2H3,(H,21,22)/b19-10+ |
Clé InChI |
XRDQVCQTOKLPHI-VXLYETTFSA-N |
SMILES isomérique |
CN(C)C1=C(C=C(C=C1)/C=N/NC2=NN=C(C3=CC=CC=C32)Cl)[N+](=O)[O-] |
SMILES canonique |
CN(C)C1=C(C=C(C=C1)C=NNC2=NN=C(C3=CC=CC=C32)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















